1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]pyrrole-3-carbaldehyde
Description
Properties
IUPAC Name |
1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6NO2/c9-6(17-8(12,13)14)7(10,11)15-2-1-5(3-15)4-16/h1-4,6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJMAIOZJHKPSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1C=O)C(C(OC(F)(F)F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]pyrrole-3-carbaldehyde (CAS: 2375272-98-1) is a novel compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, characterization, and biological properties, particularly focusing on its anticancer and antimicrobial activities.
- Molecular Formula : C10H8F6N2O
- Molecular Weight : 261.1 g/mol
- Purity : Minimum 95%
Synthesis
The synthesis of this compound involves the reaction of trifluoromethylated precursors with pyrrole derivatives. The detailed synthetic route often includes multiple steps of functionalization and purification to achieve the desired purity and yield.
Anticancer Properties
Recent studies have highlighted the potential of pyrrole derivatives, including this compound, in cancer treatment.
- In Vitro Studies :
| Cell Line | Growth Inhibition (%) at 10 µM |
|---|---|
| UO-31 | -92.13 |
| A549 | -77.10 |
Case Study 1: Anticancer Activity Assessment
In a study published in PubMed, a series of pyrrole-based compounds were synthesized and tested for their anticancer properties. Among these, compounds similar in structure to this compound displayed significant cytotoxicity against multiple cancer cell lines .
Case Study 2: Structure-Activity Relationship (SAR)
Research has focused on understanding the structure-activity relationships of pyrrole derivatives. A study conducted by Xia et al. demonstrated that modifications in the pyrrole ring could enhance antiproliferative effects against specific cancer types .
Research Findings
The biological activity of pyrrole derivatives has been extensively reviewed in literature:
- Anticancer Activity : Compounds with trifluoromethyl groups have shown enhanced activity due to increased lipophilicity and potential interactions with biological targets.
- Antimicrobial Potential : Pyrroles exhibit varying degrees of antibacterial activity, making them candidates for further development as therapeutic agents.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the pyrrole-3-carbaldehyde scaffold with trifluoro/trifluoromethoxy substituents?
- Methodological Answer : Multi-step synthesis is typically required, starting with functionalized pyrrole precursors. For example, ethyl pyrrole-2-carboxylate derivatives can undergo nucleophilic substitution with halogenated trifluoroethyl/trifluoromethoxy reagents under anhydrous conditions (e.g., DMF, 0–5°C) . Key steps include:
- Alkylation/Functionalization : Use NaH or K₂CO₃ as a base to activate the pyrrole nitrogen for substitution .
- Oxidation : Convert pyrrole-methyl groups to carbaldehydes via Swern oxidation or MnO₂-mediated reactions .
- Yield Optimization : Reaction times (12–24 h) and stoichiometric ratios (1:1.2 for nucleophile) are critical for yields >70% .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what data signatures should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on splitting patterns for trifluoroethoxy groups (δ ~4.2–4.3 ppm for -OCH₂CF₃) and pyrrole protons (δ ~6.3–7.5 ppm). Use DMSO-d₆ to resolve exchangeable NH protons .
- LC-MS/HRMS : Monitor [M+H]⁺ or [M-1]⁻ peaks (e.g., m/z 328.2 in ESIMS) to confirm molecular weight .
- HPLC Purity : Ensure >98% purity via reverse-phase C18 columns (acetonitrile/water gradients) .
Advanced Research Questions
Q. How can researchers address contradictory NMR data caused by dynamic rotational isomerism in trifluoromethoxy groups?
- Methodological Answer :
- Variable-Temperature NMR : Perform experiments at –40°C to slow rotation and resolve splitting for -OCF₃ groups .
- 2D NMR (COSY/HSQC) : Assign overlapping signals in DMSO-d₆ by correlating pyrrole protons with adjacent carbons .
- Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to confirm assignments .
Q. What mechanistic insights explain the regioselectivity of trifluoroethyl group installation on the pyrrole ring?
- Methodological Answer :
- Electrophilic Aromatic Substitution (EAS) : Electron-withdrawing trifluoromethoxy groups deactivate the pyrrole ring, directing substitution to the C3 position. Use Hammett σ⁺ values to predict reactivity .
- Steric Effects : Bulky trifluoroethyl groups favor para substitution relative to existing substituents. Computational modeling (e.g., Gaussian) can map transition-state geometries .
Q. How can researchers mitigate decomposition during carbaldehyde storage or reaction workup?
- Methodological Answer :
- Stabilization : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent oxidation.
- Workup Modifications : Avoid aqueous bases; use anhydrous MgSO₄ for drying and low-temperature recrystallization (ethyl acetate/hexane) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between theoretical and experimental yields in multi-step syntheses?
- Methodological Answer :
- Intermediate Monitoring : Use TLC or in-situ IR to identify side reactions (e.g., over-alkylation). Adjust equivalents of NaH or alkylating agents to suppress byproducts .
- Mass Balance : Quantify unreacted starting materials via HPLC to refine stoichiometry .
Experimental Design Tables
Table 1 : Key Synthetic Parameters for Pyrrole-3-carbaldehyde Derivatives
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrrole Alkylation | NaH, DMF, 0°C, 24 h | 72–91 | |
| Oxidation to Aldehyde | MnO₂, CH₂Cl₂, reflux, 6 h | 60–68 | |
| Purification | Ethyl acetate/hexane recrystallization | >95% purity |
Table 2 : Diagnostic NMR Signals for Trifluoromethoxyethyl Substituents
| Proton Type | δ (ppm) in DMSO-d₆ | Multiplicity | Reference |
|---|---|---|---|
| -OCH₂CF₃ | 4.22–4.35 | q (J=7.2 Hz) | |
| Pyrrole C3-H | 6.70 | s |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
